2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- is a unique organoarsenic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclic ring system with an arsenic atom, making it a subject of study for its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of arsenic trioxide with a suitable diol in the presence of a catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Scientific Research Applications
2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying arsenic-based drugs and their mechanisms.
Medicine: Research into its medicinal properties includes exploring its use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with unique properties due to its bicyclic structure.
Mechanism of Action
The mechanism by which 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes, making the compound effective in certain biological applications.
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane: Similar in structure but contains phosphorus instead of arsenic.
2,6,7-Trioxa-1-thiabicyclo(2.2.2)octane: Contains sulfur instead of arsenic.
2,6,7-Trioxa-1-azabicyclo(2.2.2)octane: Contains nitrogen instead of arsenic.
Uniqueness
The uniqueness of 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- lies in its arsenic atom, which imparts distinct chemical properties and reactivity compared to its phosphorus, sulfur, and nitrogen analogs. This makes it a valuable compound for specific applications where the unique reactivity of arsenic is desired.
Properties
CAS No. |
22223-55-8 |
---|---|
Molecular Formula |
C5H9AsO3 |
Molecular Weight |
192.04 g/mol |
IUPAC Name |
4-methyl-2,6,7-trioxa-1-arsabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9AsO3/c1-5-2-7-6(8-3-5)9-4-5/h2-4H2,1H3 |
InChI Key |
ZMXWMOYQYZGCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CO[As](OC1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.